molecular formula C20H14FN3O2 B10922132 N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10922132
M. Wt: 347.3 g/mol
InChI Key: MHLOOQUZXWYUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a unique isoxazole-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of an intermediate isoxazole derivative, followed by its coupling with a pyridine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production .

Chemical Reactions Analysis

Types of Reactions: N4-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N~4~-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: N4-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of fluorophenyl, methyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and materials .

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H14FN3O2/c1-12-10-16(19(25)23-15-9-5-8-14(21)11-15)17-18(24-26-20(17)22-12)13-6-3-2-4-7-13/h2-11H,1H3,(H,23,25)

InChI Key

MHLOOQUZXWYUMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.